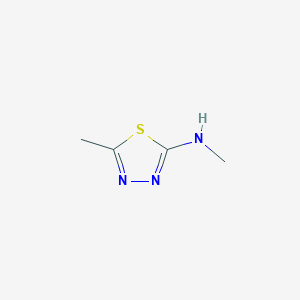

N,5-dimethyl-1,3,4-thiadiazol-2-amine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Chemical and Biological Research

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Its significance stems from the wide array of pharmacological activities exhibited by its derivatives. The presence of the sulfur and two nitrogen atoms in the five-membered aromatic ring confers unique physicochemical properties, such as the ability to participate in hydrogen bonding and act as a two-electron donor system. nih.gov These characteristics are crucial for molecular interactions with biological targets.

The versatility of the 1,3,4-thiadiazole ring has led to its incorporation into a vast number of compounds with diverse therapeutic applications. Research has consistently demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities, including:

Antimicrobial activity: This includes antibacterial, antifungal, and antitubercular properties. japsonline.com

Anticancer activity: Many 1,3,4-thiadiazole derivatives have shown promise as cytotoxic agents against various cancer cell lines. nih.gov

Anti-inflammatory and analgesic effects: These compounds have been investigated for their potential to alleviate pain and inflammation. japsonline.com

Anticonvulsant activity: The scaffold is a key component in the development of agents for the management of epilepsy. nih.gov

Diuretic activity: Certain derivatives have been found to promote diuresis. mdpi.com

The stability of the 1,3,4-thiadiazole ring, coupled with its capacity for substitution at various positions, allows for the fine-tuning of its biological activity, making it a highly attractive starting point for drug discovery and development. isres.org

Overview of N,5-Dimethyl-1,3,4-thiadiazol-2-amine within the Thiadiazole Chemical Space

N,5-dimethyl-1,3,4-thiadiazol-2-amine is a specific derivative of the 1,3,4-thiadiazole scaffold. It is characterized by a methyl group attached to the nitrogen atom of the amino group at position 2 and another methyl group at position 5 of the thiadiazole ring. While extensive research on this exact N-methylated derivative is not widely documented in publicly available literature, its structure places it within the well-studied class of 2-amino-5-methyl-1,3,4-thiadiazoles.

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are known to be important precursors in the synthesis of various biologically active molecules. chemmethod.com The presence of the amino group at position 2 offers a reactive site for further chemical modifications, allowing for the creation of a diverse library of compounds. The methyl group at position 5 has also been shown to influence the biological activity of thiadiazole derivatives. For instance, in some studies, the substitution of a methyl group at the 5th position has been linked to increased diuretic activity. mdpi.com

Given the established biological significance of the 2-amino-5-methyl-1,3,4-thiadiazole (B108200) core, it can be inferred that N,5-dimethyl-1,3,4-thiadiazol-2-amine holds potential for similar biological activities. The addition of the N-methyl group could modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacokinetic and pharmacodynamic profile. However, without specific research data, its precise role and significance within the thiadiazole chemical space remain an area for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHHVGPZXCQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38917-35-0 | |

| Record name | N,5-dimethyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,5 Dimethyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Conventional Synthetic Pathways for 1,3,4-Thiadiazole (B1197879) Core Construction

The construction of the 1,3,4-thiadiazole ring system is most commonly achieved through the cyclization of open-chain precursors. sbq.org.br These methods are generally efficient and versatile, providing access to a wide array of substituted thiadiazoles.

Cyclodehydration Reactions.encyclopedia.pubnih.gov

Cyclodehydration represents a primary and widely utilized strategy for synthesizing the 2-amino-1,3,4-thiadiazole (B1665364) core. nih.gov This approach typically involves the reaction of a thiosemicarbazide (B42300) derivative with a carboxylic acid or its equivalent, followed by an intramolecular cyclization and dehydration step to form the aromatic heterocyclic ring. The choice of the dehydrating agent is crucial and significantly influences the reaction conditions and outcomes.

One of the most established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed condensation of thiosemicarbazide with carboxylic acids. jocpr.com In this reaction, a dehydrating agent is required to facilitate the final ring-closing step. Phosphorus oxychloride (POCl₃) is a powerful and commonly employed reagent for this purpose. researchgate.netmdpi.com The reaction proceeds by activating the carboxylic acid, followed by nucleophilic attack from the thiosemicarbazide and subsequent cyclodehydration to yield the thiadiazole ring. jocpr.comtandfonline.com This method is broadly applicable for various aliphatic, aromatic, and heterocyclic carboxylic acids. mdpi.combu.edu.eg

The general mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, forming a key intermediate which then undergoes intramolecular cyclization with the elimination of water, driven by the strong dehydrating nature of POCl₃. mdpi.comsbq.org.br

Table 1: Examples of POCl₃-Mediated Synthesis of 1,3,4-Thiadiazole Analogs

| Carboxylic Acid Precursor | Thiosemicarbazide | Resulting 1,3,4-Thiadiazole Product | Reference |

| Benzoic Acid | Thiosemicarbazide | 5-Phenyl-1,3,4-thiadiazol-2-amine | mdpi.com |

| 2,3,4,5-tetra-O-acetylgalactaroyl dichloride | 4-Arylthiosemicarbazides | 1,4-bis(5-arylamino-1,3,4-thiadiazol-2-yl)galacto-tetritols | tandfonline.com |

| Adamantane-1-carboxylic acid | Benzohydrazide & 1-isothiocyanatoadamantane (intermediate formation) | 2-Amino-1,3,4-thiadiazole with adamantane (B196018) motif | researchgate.net |

In an effort to develop more environmentally benign and safer synthetic routes, polyphosphate ester (PPE) has emerged as an effective alternative to harsh and toxic reagents like POCl₃. nih.govmdpi.com PPE serves as both a reaction medium and a mild cyclodehydrating agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. encyclopedia.pubresearchgate.net This method avoids the use of toxic additives and often proceeds under milder conditions. mdpi.comsemanticscholar.org

The reaction in the presence of PPE is believed to proceed in three steps within a single pot: activation of the carboxylic acid, acylation of the thiosemicarbazide, and subsequent cyclodehydration to form the final thiadiazole product. encyclopedia.pubnih.govnih.gov Chloroform is often used as a convenient solvent to ensure a homogeneous reaction mixture and to control the temperature, which is typically kept below 85 °C. researchgate.netproquest.com

Table 2: Synthesis of 2-Amino-1,3,4-thiadiazoles using PPE

| Carboxylic Acid | Product | Yield (%) | Reference |

| Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 | mdpi.com |

| 3-Phenylpropionic acid | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | 67.5 | mdpi.com |

| 2-Naphthoic acid | 5-(Naphthalen-2-yl)-1,3,4-thiadiazol-2-amine | 72.8 | mdpi.com |

| Adipic acid | 5,5'-(Butane-1,4-diyl)di(1,3,4-thiadiazol-2-amine) | 70.3 | mdpi.com |

Heterocyclization Reactions.encyclopedia.pub

Heterocyclization encompasses a broad range of reactions that form a heterocyclic ring. In the context of 1,3,4-thiadiazoles, this often refers to the cyclization of thiosemicarbazones, which are derivatives formed from the reaction of thiosemicarbazide with aldehydes or ketones. nih.gov The resulting thiosemicarbazone possesses the necessary S-C-N-N-C backbone, which can then be cyclized to form the thiadiazole ring, typically through oxidation.

Another key heterocyclization pathway involves the reaction of thiohydrazide derivatives with a single carbon source, such as orthoesters or acid chlorides, in the presence of dehydrating agents. bu.edu.eg For instance, the reaction of thiosemicarbazide with acid chlorides in polar solvents can directly yield 2-amino-5-substituted-1,3,4-thiadiazoles in a one-pot reaction. bu.edu.eg

Oxidative Cyclization Methods

Oxidative cyclization provides an alternative and efficient route to the 1,3,4-thiadiazole core, primarily starting from thiosemicarbazones or thioacylhydrazones. thieme-connect.de This method relies on an oxidizing agent to facilitate the ring closure by forming a sulfur-nitrogen bond. A variety of oxidants can be employed, with the choice depending on the specific substrate and desired reaction conditions.

Commonly used oxidants include iron(III) chloride, hydrogen peroxide, and iodine. thieme-connect.deorganic-chemistry.org For example, a transition-metal-free method utilizes molecular iodine (I₂) to promote the oxidative C-S bond formation in the cyclization of intermediates derived from thiosemicarbazide and aldehydes. organic-chemistry.orgnih.gov This approach is often scalable and proceeds efficiently under relatively mild conditions. organic-chemistry.org The reaction typically involves stirring the thiosemicarbazone intermediate with the oxidizing agent in a suitable solvent until the cyclization is complete. nih.gov

Targeted Synthesis and Derivatization of N,5-Dimethyl-1,3,4-thiadiazol-2-amine.nih.govresearchgate.net

The synthesis of the specific compound N,5-dimethyl-1,3,4-thiadiazol-2-amine can be achieved by applying the general synthetic principles for 2-amino-1,3,4-thiadiazoles. The structure of the target molecule requires a methyl group at the C5 position and a methyl group on the exocyclic amino nitrogen at the C2 position.

This substitution pattern can be obtained through the cyclodehydration of 4-methylthiosemicarbazide (B147232) with acetic acid (or its more reactive derivative, acetyl chloride) using a dehydrating agent like POCl₃. researchgate.net

The synthetic pathway is as follows:

Precursor Selection : The starting materials are 4-methylthiosemicarbazide and acetic acid. The 4-methylthiosemicarbazide provides the N-methylamino group at the C2 position and the N-N-C-S fragment. The acetic acid provides the C5 carbon and its attached methyl group.

Reaction : The condensation and cyclodehydration of these two precursors are carried out in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃). researchgate.net The POCl₃ facilitates the formation of the acylthiosemicarbazide intermediate and its subsequent cyclization to form the aromatic 1,3,4-thiadiazole ring.

An alternative approach involves the derivatization of a pre-formed thiadiazole ring. One could synthesize 5-methyl-1,3,4-thiadiazol-2-amine from the reaction of thiosemicarbazide and acetic acid, followed by a selective N-methylation of the 2-amino group. However, this may lead to a mixture of products, including methylation on the ring nitrogen atoms. Therefore, the convergent approach starting from 4-methylthiosemicarbazide is generally more direct and regioselective for obtaining the desired N,5-dimethyl-1,3,4-thiadiazol-2-amine.

Introduction of Methyl Substituents at Nitrogen and Ring Positions

The creation of the N,5-dimethyl-1,3,4-thiadiazol-2-amine structure requires the specific placement of methyl groups at the C5 position of the thiadiazole ring and on the exocyclic amino group at C2.

The most common and direct method for introducing a methyl group at the 5-position is through the cyclization of a thiosemicarbazide with a carboxylic acid. To obtain a 5-methyl-1,3,4-thiadiazole, acetic acid is reacted with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent. Traditional methods employ strong acids like concentrated sulfuric acid or polyphosphoric acid to drive the cyclization. nih.govgoogle.com For instance, reacting 4-methyl-3-thiosemicarbazide with an aliphatic acid in a mixture of polyphosphoric acid and sulfuric acid can yield 2-(methylamino)-5-alkyl-1,3,4-thiadiazoles. google.com

Once the 2-amino-5-methyl-1,3,4-thiadiazole (B108200) scaffold is formed, the second methyl group can be introduced on the exocyclic amino group (N-methylation). This is a type of alkylation reaction where the amino group acts as a nucleophile. ontosight.ai The reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, would lead to the formation of N,5-dimethyl-1,3,4-thiadiazol-2-amine. The basicity of the amino group is a key factor in this functionalization. ontosight.ai

Acylation and Alkylation Strategies

The 2-amino group of the 1,3,4-thiadiazole ring is nucleophilic and readily undergoes reactions such as acylation and alkylation, allowing for the synthesis of a wide range of derivatives. ontosight.ai

Alkylation: As mentioned in the N-methylation strategy, alkylation of the 2-amino group is a common functionalization pathway. The reaction introduces alkyl groups onto the exocyclic nitrogen. Studies have shown that 2-amino-1,3,4-thiadiazoles can be functionalized with various electrophiles, including alkyl halides, in high yields. acs.org

Acylation: This is another key strategy for modifying the 2-amino-1,3,4-thiadiazole core. The reaction typically involves treating the 2-aminothiadiazole with an acylating agent like an acyl chloride or acid anhydride. nih.govlookchem.com This process leads to the formation of an amide linkage. For example, mono, di, and tetra 2-amino-1,3,4-thiadiazole compounds have been successfully reacted with various acyl chloride derivatives to produce the corresponding acyl derivatives in moderate to high yields (65-85%). lookchem.com This strategy is fundamental for creating diverse libraries of thiadiazole compounds for further research. A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed through these methods. nih.gov

Formation of Schiff Bases and Hydrazone Derivatives

The primary amino group at the C2 position of the thiadiazole ring provides a convenient handle for synthesizing Schiff bases and hydrazone derivatives, which are classes of compounds with significant chemical and biological interest.

Schiff Bases: These compounds, also known as imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. For 2-amino-1,3,4-thiadiazole analogs, the reaction involves the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. sphinxsai.comimpactfactor.org A variety of aromatic and heteroaryl amines can be reacted with aldehydes under different conditions, including conventional heating or ultrasound irradiation, to produce Schiff bases. impactfactor.orgtandfonline.com For example, 2-amino-5-aryl-1,3,4-thiadiazole derivatives are commonly reacted with different aromatic aldehydes in a solvent like absolute ethanol, often with a few drops of glacial acetic acid as a catalyst, under reflux to yield the corresponding Schiff bases. researchgate.netresearchgate.net

Hydrazone Derivatives: The synthesis of hydrazone-containing thiadiazoles is also a widely explored area. These derivatives can be prepared through several routes. One common method involves reacting a thiadiazole-containing hydrazide with an appropriate aldehyde or ketone. For instance, novel thiadiazole derivatives bearing hydrazone moieties were synthesized by reacting 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide with various aldehydes and ketones. nih.gov Another approach involves the cyclization of dithiocarbazates. For example, hydrazono tandfonline.comacs.orgbohrium.comthiadiazoles can be synthesized from methyl hydrazinecarbodithioate and hydrazonoyl chlorides. acs.orgacs.org These syntheses highlight the versatility of the thiadiazole core in preparing complex heterocyclic systems. nih.gov

Green Chemistry Approaches in Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiadiazoles to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. researchgate.net

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach reduces volatile organic compound (VOC) emissions and simplifies product purification. Several methods for synthesizing thiadiazole derivatives have been adapted to be solvent-free. For instance, the synthesis of substituted 5-phenyl-1,3,4-thiadiazole-2-amine has been reported under solvent-free and facile conditions using an ionic liquid, resulting in products with high purity and yield. tandfonline.comtandfonline.com Microwave irradiation is another technique that often allows for solvent-free reactions, leading to rapid and efficient one-pot synthesis of Schiff bases. researchgate.net

Utilization of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are often used as non-volatile, green alternatives to traditional organic solvents. They can act as both the solvent and the catalyst for a reaction. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles has been successfully achieved using recyclable ionic liquids. tandfonline.comtandfonline.com

A notable example is the one-pot cyclocondensation of carboxylic acids and thiosemicarbazide using N-methylpyridiniumtosylate (NMPYT) as a recyclable ionic liquid catalyst. tandfonline.comtandfonline.com This method is highly efficient, inexpensive, and metal-free, producing excellent yields (95%–98%). tandfonline.com Another study developed a general method for preparing 5-substituted 2-amino-1,3,4-thiadiazoles by heating carboxylic acids with thiosemicarbazide in ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) hydrosulfate ([emim][HSO₄]) with a catalytic amount of H₂SO₄. A key advantage is that these ionic liquids can often be regenerated and reused multiple times. bohrium.com The use of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has also been reported for the efficient one-pot, three-component synthesis of complex thiadiazole hybrids. researchgate.net

| Substituted Benzoic Acid | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-Nitrobenzoic acid | 15 | 98 |

| 4-Chlorobenzoic acid | 20 | 96 |

| 4-Methylbenzoic acid | 25 | 95 |

| 4-Methoxybenzoic acid | 20 | 97 |

| Benzoic acid | 20 | 96 |

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful green chemistry tool that accelerates reactions, increases yields, and often allows for milder reaction conditions compared to conventional heating. The use of ultrasound provides energy through acoustic cavitation, leading to shorter reaction times and cleaner processes. nih.gov

This technique has been successfully applied to the synthesis of various thiadiazole derivatives. For example, new thiazole (B1198619) and 1,3,4-thiadiazine derivatives have been synthesized efficiently under ultrasonic irradiation in solvent-free conditions. raparinuni2024.org The synthesis of novel Schiff bases has also been achieved by reacting aldehydes with various amines under ultrasound irradiation, demonstrating significant rate enhancement and high yields. tandfonline.com Research has shown that ultrasound-assisted reactions often lead to improvements in both reaction rates and product yields when compared to silent (non-irradiated) conditions. nih.gov

| Compound | Conventional Method (Yield %, Time h) | Ultrasound Method (Yield %, Time min) |

|---|---|---|

| Benzoxazinonylhydrazone Derivative 1 | 72%, 8h | 91%, 15 min |

| Benzoxazinonylhydrazone Derivative 2 | 68%, 10h | 88%, 20 min |

| Benzoxazinonylhydrazone Derivative 3 | 75%, 7h | 93%, 10 min |

Reaction Mechanism Elucidation in Thiadiazole Synthesis

The synthesis of N,5-dimethyl-1,3,4-thiadiazol-2-amine and its analogs predominantly involves the construction of the 1,3,4-thiadiazole core through cyclization reactions. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and controlling the formation of the desired products.

Detailed Mechanistic Pathways of Cyclization Reactions

The most prevalent method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives with a carboxylic acid or its equivalent. nih.govjocpr.com The general mechanism for the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid to form a 2-amino-5-substituted-1,3,4-thiadiazole can be broken down into several key steps.

A proposed mechanism begins with the activation of the carboxylic acid by a strong acid, making the carbonyl carbon more electrophilic. sbq.org.br The terminal amino group of the thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form an N-acylthiosemicarbazide intermediate. encyclopedia.pubmdpi.com Subsequent intramolecular cyclization occurs through the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the acyl group. The final step involves dehydration, leading to the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

An alternative pathway involves the initial acylation of the thiosemicarbazide to form the N-acylthiosemicarbazide, which is then subjected to cyclodehydration using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). nih.govjocpr.commdpi.com The mechanism under these conditions follows a similar pattern of intramolecular nucleophilic attack by the sulfur atom, followed by elimination of water to yield the thiadiazole ring.

Another important synthetic route is the reaction of thiosemicarbazones with oxidizing agents. For instance, the condensation of thiosemicarbazide with an aldehyde, followed by iodine-mediated oxidative C-S bond formation, provides an efficient route to 2-amino-1,3,4-thiadiazoles. organic-chemistry.orgresearchgate.net The mechanism likely involves the formation of a thiosemicarbazone intermediate, which then undergoes oxidative cyclization.

The following interactive table summarizes the key steps in the acid-catalyzed cyclization of thiosemicarbazide.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Activation | Protonation of the carboxylic acid to increase the electrophilicity of the carbonyl carbon. | Protonated carboxylic acid |

| 2. Nucleophilic Attack | The terminal amino group of thiosemicarbazide attacks the activated carbonyl carbon. | Tetrahedral intermediate |

| 3. Acyl Intermediate Formation | Elimination of a water molecule to form an N-acylthiosemicarbazide. | N-acylthiosemicarbazide |

| 4. Intramolecular Cyclization | Nucleophilic attack of the sulfur atom onto the carbonyl carbon of the acyl group. | Cyclic intermediate |

| 5. Dehydration | Elimination of a second water molecule to form the aromatic 1,3,4-thiadiazole ring. | 2-amino-5-substituted-1,3,4-thiadiazole |

Selectivity Control in Synthetic Routes

Selectivity, particularly regioselectivity, is a critical aspect of the synthesis of substituted 1,3,4-thiadiazoles, especially when using unsymmetrical starting materials. The choice of reagents and reaction conditions can significantly influence the outcome of the cyclization reaction, leading to the preferential formation of one isomer over another. nih.govacs.orgacs.org

In the synthesis of 2-amino-1,3,4-thiadiazoles from substituted thiosemicarbazides, the nature of the substituents and the cyclizing agent can direct the regioselectivity of the reaction. For instance, a reagent-based method for the cyclization of thiosemicarbazide intermediates has been described where the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in dimethyl sulfoxide (B87167) (DMSO) or p-toluenesulfonyl chloride (p-TsCl) with triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP) leads to the formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles, respectively, through regioselective cyclization processes. organic-chemistry.orgnih.govacs.org

The regioselectivity in p-TsCl mediated cyclization can be influenced by the substituents on the thiosemicarbazide. nih.govacs.org This highlights the interplay between electronic and steric factors in directing the cyclization pathway. The choice of solvent can also play a crucial role in controlling selectivity. For example, in certain p-TsCl mediated reactions, polar solvents like NMP have been shown to provide high regioselectivity. acs.org

Furthermore, in acid-catalyzed cyclizations, the nature of the acid can affect the reaction pathway. Strong dehydrating acids like sulfuric acid or polyphosphoric acid are commonly used to drive the reaction towards the formation of the thiadiazole ring. nih.gov The temperature and reaction time are also important parameters that can be optimized to improve the yield and selectivity of the desired product.

The following interactive table provides a summary of factors influencing selectivity in 1,3,4-thiadiazole synthesis.

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Cyclizing Agent | Determines the course of cyclization, leading to different heterocyclic systems or regioisomers. | EDC·HCl vs. p-TsCl leading to oxadiazoles (B1248032) or thiadiazoles, respectively. organic-chemistry.orgnih.govacs.org |

| Substituents | Electronic and steric effects of substituents on the starting materials can direct the regioselectivity of the cyclization. | Substituents on the thiosemicarbazide influencing the outcome of p-TsCl mediated cyclization. nih.govacs.org |

| Solvent | The polarity of the solvent can impact the reaction mechanism and influence regioselectivity. | High regioselectivity observed in NMP for certain p-TsCl mediated reactions. acs.org |

| Reaction Conditions | Temperature and reaction time can be optimized to favor the formation of the desired product. | Controlling reaction parameters to maximize the yield of the target isomer. |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Applications

The FTIR spectrum of N,5-dimethyl-1,3,4-thiadiazol-2-amine is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. Analysis of its structural analog, 5-methyl-1,3,4-thiadiazol-2-amine, provides a strong basis for assigning these bands. researchgate.net The key difference lies in the substitution at the amino group, where a methyl group replaces a proton, leading to a secondary amine (N-H) rather than a primary amine (NH₂).

Key vibrational frequencies are associated with the N-H bond, the aliphatic C-H bonds of the two methyl groups, the C=N bond of the thiadiazole ring, and the C-S bond within the heterocyclic system. growingscience.com The N-H stretching vibration is expected to appear as a distinct band, while the methyl groups give rise to characteristic symmetric and asymmetric stretching and bending vibrations. jocpr.com The stretching vibration of the C=N bond within the thiadiazole ring is a hallmark of this class of compounds. growingscience.comjmchemsci.com

Table 1: Predicted FTIR Spectral Data for N,5-dimethyl-1,3,4-thiadiazol-2-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3250 - 3100 | Medium |

| C-H Asymmetric & Symmetric Stretching (CH₃) | 3000 - 2850 | Medium-Strong |

| C=N Stretching (Thiadiazole Ring) | 1630 - 1590 | Strong |

| N-H Bending | 1580 - 1500 | Medium |

| C-H Bending (CH₃) | 1470 - 1370 | Medium |

| C-N Stretching | 1350 - 1250 | Medium |

This table is predictive and based on data from analogous compounds. researchgate.netgrowingscience.comjocpr.comdergipark.org.tr

Raman spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and bonds involving heavier atoms. For 5-methyl-1,3,4-thiadiazol-2-amine, Raman bands have been identified for C-H and N-H stretching modes. researchgate.net The C-H stretching vibrations of the methyl groups are expected to produce strong signals in the 2800-3000 cm⁻¹ region. researchgate.net The symmetric vibrations of the thiadiazole ring are also typically Raman active and provide valuable structural information.

Table 2: Predicted Raman Spectral Data for N,5-dimethyl-1,3,4-thiadiazol-2-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3258 - 3101 |

| C-H Stretching (CH₃) | 2827 - 2803 |

| C=N Stretching (Thiadiazole Ring) | 2650 - 2250 |

This table is based on experimental data for 5-methyl-1,3,4-thiadiazol-2-amine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of N,5-dimethyl-1,3,4-thiadiazol-2-amine is expected to be relatively simple, showing three distinct signals. Based on the spectrum of 5-methyl-1,3,4-thiadiazol-2-amine researchgate.netchemicalbook.com and other N-substituted thiadiazoles dergipark.org.trrsc.org, the chemical shifts can be reliably predicted.

C5-CH₃ Signal : A singlet corresponding to the three protons of the methyl group at the C5 position of the thiadiazole ring.

N-CH₃ Signal : A singlet (or a doublet if coupled to the N-H proton) for the three protons of the N-methyl group.

N-H Signal : A broad singlet for the amine proton. Its chemical shift can be variable and is dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for N,5-dimethyl-1,3,4-thiadiazol-2-amine (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C5-CH₃ | ~2.4 | Singlet | 3H |

| N-CH₃ | ~2.9 - 3.1 | Singlet / Doublet | 3H |

This table is predictive and based on data from analogous compounds. researchgate.netdergipark.org.trrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Four distinct signals are anticipated for N,5-dimethyl-1,3,4-thiadiazol-2-amine. The chemical shifts for the thiadiazole ring carbons (C2 and C5) are characteristically found in the downfield region due to the influence of the electronegative nitrogen and sulfur atoms. rsc.orgrdd.edu.iq

C2 Signal : The carbon atom at position 2, bonded to the secondary amine and flanked by two nitrogen atoms. It is expected to be the most downfield signal.

C5 Signal : The carbon atom at position 5, bonded to the C5-methyl group.

N-CH₃ Signal : The carbon of the N-methyl group.

C5-CH₃ Signal : The carbon of the C5-methyl group, typically appearing in the upfield region.

Table 4: Predicted ¹³C NMR Spectral Data for N,5-dimethyl-1,3,4-thiadiazol-2-amine (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole Ring) | ~165 - 169 |

| C5 (Thiadiazole Ring) | ~158 - 162 |

| N-CH₃ | ~30 - 35 |

This table is predictive and based on data from analogous compounds. growingscience.comdergipark.org.trrsc.orgrdd.edu.iq

To unambiguously confirm the structure and assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, it would primarily be used to confirm the potential coupling between the N-H proton and the N-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would show clear cross-peaks connecting the C5-CH₃ protons to the C5-CH₃ carbon and the N-CH₃ protons to the N-CH₃ carbon, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a crucial experiment for mapping the molecular skeleton by identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. The expected key correlations for N,5-dimethyl-1,3,4-thiadiazol-2-amine would be:

Protons of the C5-CH₃ group correlating to the C5 and C2 carbons of the thiadiazole ring.

Protons of the N-CH₃ group correlating to the C2 carbon.

The N-H proton correlating to the C2 carbon. These correlations would provide definitive proof of the arrangement of the methyl groups on the thiadiazole ring.

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like C2 and C5) would be absent. This would confirm the presence of the two methyl carbons.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elucidating the structure of N,5-dimethyl-1,3,4-thiadiazol-2-amine. Electron ionization (EI) and various soft ionization techniques, such as electrospray ionization (ESI), are employed to generate ions for analysis. The resulting mass spectrum provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for verifying the compound's identity.

The molecular formula of N,5-dimethyl-1,3,4-thiadiazol-2-amine is C₄H₇N₃S, with a monoisotopic mass of 129.036 g/mol . uni.lu In mass spectrometry, the compound typically exhibits a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. For instance, the predicted m/z for the [M+H]⁺ adduct is 130.04335. uni.lu Analysis of various 1,3,4-thiadiazole (B1197879) derivatives shows that the molecular ion peak in their mass spectra often matches the calculated molecular weight, confirming the successful synthesis and purity of the compounds. researchgate.netjmchemsci.com

Fragmentation patterns are key to structural confirmation. For N-substituted 2-amino-1,3,4-thiadiazoles, fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring. Common fragmentation pathways for related thiadiazoles include the loss of the SH group or ruptures within the dihydrothiophene ring, influenced by the nature of the substituents. arkat-usa.org The fragmentation of N-(5-mercapto-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives, for example, shows characteristic peaks corresponding to the thiadiazole moiety and the acetamide side chain. nih.gov For N,5-dimethyl-1,3,4-thiadiazol-2-amine, expected fragmentation could involve the loss of a methyl radical (•CH₃) or cleavage of the N-methyl bond.

The table below summarizes the predicted mass-to-charge ratios for various adducts of N,5-dimethyl-1,3,4-thiadiazol-2-amine, which are useful for identification in high-resolution mass spectrometry (HRMS). uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 130.04335 |

| [M+Na]⁺ | 152.02529 |

| [M+K]⁺ | 167.99923 |

| [M+NH₄]⁺ | 147.06989 |

| [M-H]⁻ | 128.02879 |

| [M+HCOO]⁻ | 174.03427 |

| [M+CH₃COO]⁻ | 188.04992 |

This data is based on computational predictions. uni.lu

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for N,5-dimethyl-1,3,4-thiadiazol-2-amine is not available in the cited literature, the structure of the closely related compound, 2-amino-5-methyl-1,3,4-thiadiazole (B108200), offers significant insight into the geometry and packing of this class of compounds. researchgate.net

The study of 2-amino-5-methyl-1,3,4-thiadiazole (I) and 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) (II) reveals that these molecules form extensive three-dimensional hydrogen-bonded networks in the solid state. researchgate.net The primary interaction is the formation of dimers through N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom (N3) of the thiadiazole ring of a neighboring molecule. researchgate.net Further hydrogen bonding involving the other amino hydrogen and another ring nitrogen (N4) extends this network. researchgate.net

In the crystal structure of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, the thiophene (B33073) and thiadiazole rings are not coplanar, exhibiting a dihedral angle of 72.99 (5)°. nih.gov The exocyclic amino group, however, is effectively co-planar with the thiadiazole ring to which it is attached. nih.gov It is expected that N,5-dimethyl-1,3,4-thiadiazol-2-amine would also feature a planar thiadiazole ring. The N-methylation of the amino group would prevent it from acting as a hydrogen bond donor, which would significantly alter the crystal packing compared to its non-N-methylated analogue. Instead of N-H···N bonds, intermolecular interactions would likely be dominated by weaker C-H···N or C-H···S interactions and van der Waals forces.

The crystallographic data for the analogue 2-amino-5-methyl-1,3,4-thiadiazole is presented below. researchgate.net

| Parameter | 2-amino-5-methyl-1,3,4-thiadiazole |

| Chemical Formula | C₃H₅N₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6433 (2) |

| b (Å) | 5.6190 (2) |

| c (Å) | 12.1979 (4) |

| β (°) | 92.493 (1) |

| Volume (ų) | 523.63 (3) |

| Z | 4 |

Electronic and Chiroptical Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. For 1,3,4-thiadiazole derivatives, the spectra are typically characterized by absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the aromatic heterocyclic system and its substituents. growingscience.com The position and intensity of these bands are sensitive to the nature of the substituents on the thiadiazole ring and the polarity of the solvent.

Studies on various 5-substituted-1,3,4-thiadiazol-2-amines show absorption maxima (λmax) in the range of 238-350 nm. researchgate.net For instance, a series of novel 1,3,4-thiadiazole compounds derived from α-methyl cinnamic acid displayed absorption maxima that were influenced by electronegative substituents, which caused a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr The interaction of these compounds with biomolecules like DNA can also be monitored by UV-Vis spectroscopy, where changes in absorption intensity (hyperchromism or hypochromism) indicate binding events, often through electrostatic or groove binding mechanisms. researchgate.netgrowingscience.com

While specific experimental data for N,5-dimethyl-1,3,4-thiadiazol-2-amine is not detailed in the provided sources, the expected UV-Vis spectrum would show characteristic absorptions for the substituted thiadiazole core. The table below shows experimental λmax values for related 1,3,4-thiadiazole compounds, illustrating the typical absorption ranges.

| Compound | Solvent | λmax (nm) | Reference |

| 5-Phenyl-1,3,4-thiadiazole-2-amine azo dyes | DMSO | 380-550 | researchgate.net |

| 5-(1-Methyl-2-phenylethenyl)-N-substituted-1,3,4-thiadiazol-2-amines | Dichloromethane | ~330-350 | dergipark.org.tr |

| 5-(Aryl)-1,3,4-thiadiazol-2-amines | Not specified | 238-241 | researchgate.net |

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Many 1,3,4-thiadiazole derivatives exhibit fluorescence, making this technique valuable for their characterization and for studying their interactions in biological systems. The emission wavelength and quantum yield are highly dependent on the molecular structure and the local environment, such as solvent polarity and pH. nih.govmdpi.com

For example, studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol revealed an interesting dual fluorescence effect in aqueous solutions at pH below 7. nih.gov This phenomenon is attributed to changes in the energy structure of the molecule, potentially involving different protonated or conformational states. nih.gov The fluorescence of 5-[substituted]-1,3,4-thiadiazol-2-amines has also been used to study their binding to DNA. researchgate.netgrowingscience.com Changes in fluorescence intensity upon addition of DNA can be used to determine binding constants and understand the nature of the interaction. researchgate.net

The specific fluorescence properties of N,5-dimethyl-1,3,4-thiadiazol-2-amine would depend on its unique electronic structure, but it is reasonable to expect that it may exhibit fluorescence, which could be modulated by solvent and other environmental factors.

Resonance Light Scattering (RLS) is a spectroscopic technique that is particularly sensitive to the formation of large molecular aggregates. When the wavelength of incident light is close to an absorption band of the aggregate, a significant enhancement in scattered light intensity is observed. This method is effective for detecting aggregation at very low concentrations.

In the context of 1,3,4-thiadiazole derivatives, RLS has been used to study complex systems, such as the interaction between a thiadiazole derivative and the polyene antibiotic Amphotericin B (AmB). nih.gov In that study, RLS measurements, along with other spectroscopic techniques, indicated that the thiadiazole derivative could induce changes in the aggregation state of AmB, specifically promoting its disaggregation. nih.gov This suggests that while N,5-dimethyl-1,3,4-thiadiazol-2-amine itself may not form large aggregates, RLS could be a valuable tool to study its influence on the aggregation behavior of other molecules it interacts with.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is used to study chiral molecules. Although N,5-dimethyl-1,3,4-thiadiazol-2-amine is an achiral molecule and would not produce a CD signal on its own, CD spectroscopy is a powerful technique to study its interactions with chiral macromolecules, such as proteins or DNA.

An induced CD (ICD) signal can be observed when an achiral molecule binds to a chiral host. This signal provides information about the binding mode and the conformation of the small molecule in the chiral environment. Furthermore, CD can monitor conformational changes in the chiral macromolecule upon binding of the thiadiazole derivative. For example, in a study involving a synergistic composition of a 1,3,4-thiadiazole derivative and the chiral antibiotic Amphotericin B, CD spectroscopy was employed to explore changes in the balance between aggregated and monomeric forms of the antibiotic. nih.gov The observed changes in the CD spectrum of Amphotericin B upon interaction with the thiadiazole derivative provided clear evidence of disaggregation effects. nih.gov Therefore, CD spectroscopy serves as an important tool for probing the bio-molecular interactions of N,5-dimethyl-1,3,4-thiadiazol-2-amine.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are fundamental in understanding the molecular and electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.tr DFT methods are widely applied to study the formation, geometry, and reactivity of these compounds. For instance, the formation of the closely related 2-amino-5-methyl-1,3,4-thiadiazole (B108200) has been simulated using DFT (B3LYP) and ab initio (MP2) methods with 6-311+G(2d2p) basis sets. cyberleninka.ru These studies have established that its formation is a complex, multi-stage process, and they have successfully estimated the activation barriers for each elementary step. cyberleninka.ru Such calculations are crucial for optimizing synthesis pathways and understanding reaction mechanisms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of electron conductivity and molecular reactivity. sapub.org

For 1,3,4-thiadiazole derivatives, DFT calculations have been used to determine HOMO-LUMO energies and map their distribution. sapub.orgscielo.br Studies on various substituted 1,3,4-thiadiazol-2-amines show that the HOMO is typically localized over the electron-rich regions, such as the sulfur atom and the amino group, while the LUMO is distributed across the thiadiazole ring. The energy gap is influenced by the nature and conformation of substituents. scielo.br For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO-LUMO gap was calculated to understand its electrical transport properties. acs.org This analysis helps in predicting how modifications, such as the N-methylation in N,5-dimethyl-1,3,4-thiadiazol-2-amine, would alter the electronic properties and reactivity compared to its unsubstituted counterparts.

Table 1: Frontier Molecular Orbital Energies for a Representative 1,3,4-Thiadiazole Derivative Data derived from studies on analogous compounds for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Detailed vibrational studies have been conducted on derivatives containing the 5-methyl-1,3,4-thiadiazole ring. researchgate.net These analyses provide a reliable basis for understanding the vibrational characteristics of N,5-dimethyl-1,3,4-thiadiazol-2-amine. The calculations help to precisely assign the vibrations of the thiadiazole ring itself, including key C=N, N-N, and C-S stretching modes. researchgate.net For example, in a study on 1-(5-methyl-1,3,4-thiadiazol-2-yl) pyrrolidine-2-ol, the N-N stretching vibration was predicted and observed around 1082-1084 cm⁻¹, while C=N stretching vibrations were assigned to bands in the 1503-1575 cm⁻¹ region. researchgate.net

Table 2: Predicted Vibrational Frequencies for the 1,3,4-Thiadiazole Ring Based on DFT/B3LYP calculations on analogous compounds. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=N Stretch | 1500 - 1575 | Stretching vibration of the carbon-nitrogen double bond in the thiadiazole ring. |

| N-N Stretch | 1080 - 1150 | Stretching vibration of the nitrogen-nitrogen single bond in the ring. |

| Ring Breathing | 800 - 900 | Symmetric expansion and contraction of the entire thiadiazole ring. |

| C-S Stretch | 700 - 800 | Stretching vibration of the carbon-sulfur bonds within the heterocyclic ring. |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of bonding interactions and charge transfer events. For 1,3,4-thiadiazole systems, NBO analysis has been employed to investigate conjugative interactions and the nature of hydrogen bonding. scispace.com Studies on related compounds, such as 5-amino-1,3,4-thiadiazole hydrochloride, have used NBO analysis in conjunction with DFT to understand their optimized geometry and electronic properties. researchgate.net This type of analysis can reveal strong π-electron delocalization from donor groups (like the amino group) to acceptor groups through the thiadiazole ring, which stabilizes the molecule and influences its reactivity. scispace.com

Molecular Dynamics and Simulation Studies

Molecular Docking Assessments for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of biological targets. Numerous 1,3,4-thiadiazol-2-amine derivatives have been subjected to molecular docking studies to evaluate their potential as antimicrobial and anticancer agents. nih.govnih.gov These studies have explored the interactions of the thiadiazole scaffold with the active sites of various enzymes and receptors. For example, derivatives have been docked against targets like dihydrofolate reductase (DHFR) and ADP-sugar pyrophosphatase (NUDT5), showing favorable binding energies and identifying key interactions, such as hydrogen bonds and arene-arene stacking, that contribute to binding affinity. nih.govresearchgate.net

Table 3: Summary of Molecular Docking Studies on 1,3,4-Thiadiazol-2-amine Derivatives

| Derivative Class | Protein Target | PDB ID | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | Dihydrofolate Reductase (DHFR) | - | - | nih.gov |

| 5-(thiophen-2-yl)-1,3,4-thiadiazole | Dihydrofolate Reductase (DHFR) | 3NU0 | -1.6 (Total Binding Energy) | dovepress.com |

| 5-{[R-methylidene]amino}-1,3,4-thiadiazole | ADP-sugar pyrophosphatase (NUDT5) | - | -8.9 (Docking Score) | researchgate.net |

| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazole | Antioxidant Protein | 3VB8 | -6.9 to -7.7 | derpharmachemica.com |

Tautomeric Stability and Conformation Analysis

Tautomerism is a critical aspect of heterocyclic chemistry, as the relative stability of different tautomers can significantly affect a molecule's chemical and biological properties. For 2-amino-1,3,4-thiadiazoles, the potential for amino-imino tautomerism has been a subject of theoretical investigation. researchgate.netsid.ir

Computational studies using DFT have consistently shown that the amino tautomer is significantly more stable than the imino forms. researchgate.netsid.ir This preference appears to be independent of the substituent at the 5-position or the solvent used in the calculations. researchgate.net For instance, a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, an analogue of the title compound, calculated the energy barrier for the conversion between tautomers, confirming the higher stability of the amino form. acs.org Conformation analysis, often coupled with these stability calculations, investigates the rotational barriers around single bonds to identify the most stable three-dimensional arrangement of the atoms. For complex derivatives, identifying the lowest energy conformer is essential for accurate predictions of other molecular properties. iu.edu.sa

Prediction of Thermochemical and Thermophysical Properties

Computational chemistry offers powerful tools for the prediction of thermochemical and thermophysical properties of molecules, which are crucial for understanding their stability, reactivity, and behavior under various conditions. These methods are particularly valuable for novel or uncharacterized compounds. However, a comprehensive search of scientific literature and chemical databases did not yield specific predicted thermochemical or thermophysical data for N,5-dimethyl-1,3,4-thiadiazol-2-amine.

For context, such computational studies on related molecules, like 2-amino-1,3,4-thiadiazole (B1665364) and its alkyl-substituted derivatives, have been performed to determine properties such as the standard molar enthalpies of formation in the gaseous phase. These investigations typically employ calorimetric techniques and computational methods like the G3(MP2)//B3LYP level of theory. The standard Gibbs energies of formation are also often calculated to assess the thermodynamic stability of the compounds and their tautomeric forms.

Were such data available for N,5-dimethyl-1,3,4-thiadiazol-2-amine, it would likely be presented in a format similar to the following hypothetical table.

Hypothetical Predicted Thermochemical and Thermophysical Data for N,5-dimethyl-1,3,4-thiadiazol-2-amine

| Property | Predicted Value | Unit |

|---|---|---|

| Standard Molar Enthalpy of Formation (Gas) | Data not available | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (Gas) | Data not available | kJ/mol |

| Molar Entropy | Data not available | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure | Data not available | J/(mol·K) |

| Boiling Point | Data not available | °C |

| Melting Point | Data not available | °C |

Note: The table above is for illustrative purposes only. No specific data has been found for N,5-dimethyl-1,3,4-thiadiazol-2-amine.

In Silico Prediction of Molecular Mechanisms

In silico methods, particularly molecular docking, are instrumental in predicting the molecular mechanisms of action for chemical compounds by simulating their interaction with biological targets. These computational techniques are widely applied in drug discovery and molecular biology to understand binding affinities and modes of interaction.

Despite the prevalence of such studies for various 1,3,4-thiadiazole derivatives, a specific in silico analysis of the molecular mechanisms of N,5-dimethyl-1,3,4-thiadiazol-2-amine is not available in the reviewed literature.

Generally, molecular docking studies on analogous 1,3,4-thiadiazole compounds have been conducted to explore their potential as inhibitors for various enzymes and receptors. nih.govderpharmachemica.com These studies involve docking the ligand into the active site of a target protein to predict its binding conformation and affinity, often expressed as a docking score in kcal/mol. nih.gov The interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding site, are then analyzed to elucidate the basis of the molecular recognition.

For instance, studies on other N-substituted-1,3,4-thiadiazol-2-amine derivatives have reported their evaluation against targets like the main protease of SARS-CoV-2, revealing potential inhibitory activity. nih.gov Such research provides insights into the structure-activity relationships that govern the biological effects of this class of compounds.

A hypothetical summary of results from a molecular docking study of N,5-dimethyl-1,3,4-thiadiazol-2-amine, were it available, might be presented as follows.

Hypothetical Molecular Docking Results for N,5-dimethyl-1,3,4-thiadiazol-2-amine

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Example Target 1 | XXXX | Data not available | Data not available |

Note: The table above is for illustrative purposes only. No specific data has been found for N,5-dimethyl-1,3,4-thiadiazol-2-amine.

Biological Activities and Mechanistic Research

Antimicrobial Activity Studies

Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have demonstrated a broad spectrum of antimicrobial activities. nih.govnih.gov The structural modifications, particularly at the 5-position, play a crucial role in determining the potency and spectrum of their antibacterial, antifungal, and antitubercular effects. nih.gov

The antibacterial potential of 1,3,4-thiadiazole (B1197879) derivatives has been widely investigated against both Gram-positive and Gram-negative bacteria. Studies have shown that the nature of the substituent at the 5-position of the thiadiazole ring significantly influences the antibacterial activity. nih.gov For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov

In a study evaluating a series of 1,3,4-thiadiazole derivatives, compounds with halogenated phenyl groups at the 5-position exhibited good inhibitory effects against S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL. nih.govresearchgate.net Moderate activity was also observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Another study synthesized 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives and found that most were active against Gram-positive bacteria. ut.ac.ir Specifically, some of these compounds exhibited strong antibacterial effects against Staphylococcus epidermidis, Bacillus subtilis, Streptococcus pyogenes, and Micrococcus luteus. ut.ac.ir

The introduction of different moieties to the core structure has been a common strategy to enhance antibacterial potency. For example, hybrid molecules incorporating a sulfonamide group have been synthesized and tested, showing that the nature of substituents impacts their activity spectrum. researchgate.net

| Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (halogenated) | S. aureus (Gram-positive) | 20–28 μg/mL | nih.govresearchgate.net |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (halogenated) | B. subtilis (Gram-positive) | 20–28 μg/mL | nih.govresearchgate.net |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (halogenated & hydroxyl) | E. coli (Gram-negative) | 24–40 μg/mL | nih.govresearchgate.net |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (halogenated & hydroxyl) | P. aeruginosa (Gram-negative) | 24–40 μg/mL | nih.govresearchgate.net |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles | Gram-positive bacteria | Strong antibacterial effects | ut.ac.ir |

The antifungal properties of 1,3,4-thiadiazole derivatives have also been a significant area of investigation. Research has demonstrated that these compounds can be effective against various fungal pathogens. For instance, derivatives of 5-methyl-1,3,4-thiadiazol-2-amine have been tested against fungi such as Candida albicans, Aspergillus niger, and Candida krusei. researchgate.net

In one study, derivatives bearing oxygenated substituents on a phenyl ring at the 5-position showed significant antifungal activity against A. niger and C. albicans, with MIC values of 32–42 μg/mL. nih.govresearchgate.net This suggests that the presence of oxygenated groups can enhance antifungal properties. nih.gov Another study on newly synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives reported potent antifungal activities against Aspergillus terreus. derpharmachemica.com The complexation of 2-amino-1,3,4-thiadiazole derivatives with metal ions like Cu(II) and Ni(II) has also been shown to increase their antifungal activity against Aspergillus species and C. albicans when compared to the ligand alone. nih.gov

| Derivative Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5-methyl-1,3,4-thiadiazol-2-amine derivatives | C. albicans | Antifungal activity observed | researchgate.net |

| 5-methyl-1,3,4-thiadiazol-2-amine derivatives | A. niger | Antifungal activity observed | researchgate.net |

| 5-methyl-1,3,4-thiadiazol-2-amine derivatives | C. krusei | Antifungal activity observed | researchgate.net |

| 5-(phenyl with oxygenated substituents)-1,3,4-thiadiazol-2-amine | A. niger | 32–42 μg/mL | nih.govresearchgate.net |

| 5-(phenyl with oxygenated substituents)-1,3,4-thiadiazol-2-amine | C. albicans | 32–42 μg/mL | nih.govresearchgate.net |

| 2,5-disubstituted-1,3,4-thiadiazoles | A. terreus | Potent activity | derpharmachemica.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of such drugs. cbijournal.comtandfonline.com Various derivatives of 2-amino-1,3,4-thiadiazole have been synthesized and evaluated for their activity against M. tuberculosis. nih.govcbijournal.com

One study investigated 2-amino-5-R-1,3,4-thiadiazole derivatives and found that several compounds exhibited high inhibitory activity against M. tuberculosis H37Rv. tandfonline.com For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition at a concentration of 6.25 μg/mL. cbijournal.comtandfonline.com Another derivative, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, displayed 65% inhibition under the same conditions. cbijournal.comtandfonline.com Furthermore, certain Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole derivatives have also shown positive antimycobacterial activity at low concentrations. cbijournal.com These findings highlight the potential of this chemical class in the development of new treatments for tuberculosis. tandfonline.com

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For 1,3,4-thiadiazole derivatives, several mechanisms have been proposed, although they can vary depending on the specific structural features of the compound. One of the proposed mechanisms involves the inhibition of essential enzymes in microbial metabolic pathways.

For antitubercular agents, it is known that some drugs act by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov While not definitively proven for all 1,3,4-thiadiazole derivatives, their structural similarities to other antitubercular agents suggest that interference with cell wall synthesis could be a possible mechanism. The thiazole (B1198619) moiety, which is structurally related to thiadiazole, is found in compounds that target cell wall biosynthesis. nih.gov Further research is needed to elucidate the precise molecular targets of N,5-dimethyl-1,3,4-thiadiazol-2-amine and its derivatives in various microbial pathogens.

Anticancer Activity Research

The 1,3,4-thiadiazole ring is a prominent scaffold in the design of novel anticancer agents due to its diverse biological activities and ability to interact with various biological targets. bepls.commdpi.com Derivatives of this heterocyclic system have been shown to exhibit cytotoxic effects against a range of cancer cell lines by interfering with cellular processes critical for cancer cell proliferation and survival. bepls.comresearchgate.net

Numerous studies have reported the synthesis and in vitro anticancer evaluation of 1,3,4-thiadiazole derivatives. These compounds have been tested against various human cancer cell lines, demonstrating a wide range of cytotoxic activities. For example, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines. nih.gov The results indicated that the cytotoxic activity was influenced by the substituents on the phenyl ring, with some derivatives showing notable activity against PC3 and HT-29 cell lines. nih.gov

In another study, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and tested against HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines. researchgate.net One of the compounds, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic against HeLa and PANC-1 cells, with IC50 values of 2.8 μM and 1.8 μM, respectively. researchgate.net

Furthermore, a series of honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold displayed stronger cytotoxicity than the natural precursor against several cancer cell lines, including A549 (lung) and MDA-MB-231 (breast). nih.gov These findings underscore the potential of the 1,3,4-thiadiazole core in the development of new anticancer therapeutics. bepls.com

| Derivative Class | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | PC3 (Prostate) | Active | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | HT-29 (Colon) | Active | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | SKNMC (Neuroblastoma) | Less Active | nih.gov |

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | HeLa (Cervical) | 2.8 μM (for one derivative) | researchgate.net |

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | PANC-1 (Pancreatic) | 1.8 μM (for one derivative) | researchgate.net |

| Honokiol derivatives with 1,3,4-thiadiazole | A549 (Lung) | Strongly cytotoxic | nih.gov |

| Honokiol derivatives with 1,3,4-thiadiazole | MDA-MB-231 (Breast) | Strongly cytotoxic | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Recent studies have highlighted the pro-apoptotic and cell cycle arresting properties of novel 1,3,4-thiadiazole derivatives. For instance, certain synthesized compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Mechanistic investigations revealed that the cytotoxic effects of these compounds are linked to their ability to induce apoptosis and modulate the cell cycle.

One notable derivative was found to arrest breast cancer cells at the G2/M phase, a critical checkpoint in cell division. nih.gov This arrest is likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. nih.gov Molecular docking studies have supported this hypothesis, showing that the compound binds to the CDK1 pocket in a manner similar to known inhibitors. nih.gov

Furthermore, annexin (B1180172) V-PI assays have confirmed the pro-apoptotic effects of these thiadiazole derivatives. Treatment with specific compounds led to a significant increase in early apoptosis and necrosis in breast cancer cells. nih.gov Another related derivative was observed to increase the sub-G1 cell population, which is indicative of apoptotic cell death. nih.gov These findings underscore the potential of 1,3,4-thiadiazole derivatives as inducers of programmed cell death and modulators of cell cycle progression in cancer cells.

Some N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been evaluated for their apoptosis-inducing effects in human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29). mdpi.com The activation of caspases 3, 8, and 9, which are key executioners of apoptosis, was assessed. derpharmachemica.com The majority of the investigated derivatives showed a significant increase in the activity of these caspases, suggesting that they induce apoptosis through the intrinsic and/or extrinsic pathways. derpharmachemica.com

Enzyme and Kinase Inhibition Mechanisms

The biological activities of N,5-dimethyl-1,3,4-thiadiazol-2-amine and its analogs are often attributed to their ability to inhibit specific enzymes and kinases that are crucial for cellular function and survival.

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govtandfonline.com This pathway is critical for DNA and RNA synthesis, making IMPDH an attractive target for anticancer and immunosuppressive agents. tandfonline.com The inhibition of IMPDH leads to a depletion of guanine nucleotide pools, which in turn disrupts cellular proliferation and induces apoptosis in rapidly dividing cells like cancer cells and activated lymphocytes. mostwiedzy.pl

2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of IMPDH. nih.govnih.gov Mechanistic studies have shown that these compounds can be metabolized within cells to form active inhibitors. nih.gov For example, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog and a mononucleotide derivative of 2-amino-1,3,4-thiadiazole have been shown to be potent inhibitors of IMPDH from leukemia L1210 cells. nih.gov The mononucleotide derivative acts as a competitive inhibitor with respect to IMP and an uncompetitive inhibitor with respect to NAD. nih.gov These findings suggest that the anticancer activity of some 1,3,4-thiadiazole derivatives is mediated, at least in part, through the inhibition of IMPDH. nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net These enzymes are involved in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer. researchgate.net Certain CA isoforms, such as CA IX and CA XII, are predominantly expressed in tumor cells and contribute to the acidic microenvironment that promotes tumor growth and metastasis. researchgate.net

Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) have been shown to be potent inhibitors of several CA isozymes. researchgate.netnih.gov These compounds have demonstrated significant in vitro tumor cell growth inhibition against a variety of cancer cell lines. researchgate.net The mechanism of their antitumor action is thought to involve the inhibition of tumor-associated CA isozymes, leading to an acidification of the intracellular environment. researchgate.net A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov Additionally, 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized and identified as potent carbonic anhydrase inhibitors, with some compounds showing competitive inhibition. rsc.org

Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, VEGFR-2 has emerged as a major target for anti-cancer therapies. nih.gov Several 1,3,4-thiadiazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govajgreenchem.com For instance, benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives have demonstrated excellent inhibitory activities against VEGFR-2 kinase. ajgreenchem.com These compounds have also shown cytotoxic effects against various cancer cell lines. ajgreenchem.com Similarly, other studies have identified benzothiazoles bearing a 1,3,4-thiadiazole moiety as potent dual inhibitors of VEGFR-2 and BRAF kinase. mdpi.com

The Abl tyrosine kinase is another important target in cancer therapy, particularly in chronic myeloid leukemia. While direct inhibition of Abl by N,5-dimethyl-1,3,4-thiadiazol-2-amine itself is not extensively documented in the provided context, the broader class of thiadiazole derivatives has shown activity against various tyrosine kinases, suggesting a potential for developing Abl inhibitors based on this scaffold.

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. tandfonline.com The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis, making them a validated target for cancer therapy. tandfonline.comnih.gov

Several series of 1,3,4-thiadiazole-based hydroxamic acids have been designed and synthesized as HDAC inhibitors. tandfonline.comnih.gov Many of these compounds have exhibited potent anticancer cytotoxicity, often several-fold more potent than the approved HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). tandfonline.comresearchgate.net Docking studies have revealed that these thiadiazole derivatives can bind with high affinity to the active site of HDAC enzymes, such as HDAC8. tandfonline.com Furthermore, 2,5-diphenyl-1,3,4-thiadiazole (B72002) derivatives have been identified as HDAC inhibitors with the ability to also bind to DNA, displaying potent inhibitory activity against HDAC1 and strong antiproliferative effects in tumor cell lines. nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov PDE7 is a cAMP-specific enzyme that is expressed in various tissues, including the brain and immune cells. nih.gov Inhibition of PDE7 has been explored as a therapeutic strategy for neurological and inflammatory disorders. researchgate.netnih.gov

Certain 5-imino-1,2,4-thiadiazole derivatives have been identified as inhibitors of PDE7. nih.gov By inhibiting PDE7, these compounds can elevate intracellular cAMP levels, which in turn can modulate various downstream signaling pathways. nih.gov For instance, PDE7 inhibition has been shown to promote the differentiation and survival of oligodendrocyte precursor cells, suggesting a potential therapeutic application in demyelinating diseases like multiple sclerosis. nih.gov

Modulation of DNA/RNA Synthesis and Interaction

The 1,3,4-thiadiazole scaffold is a known DNA interacting moiety. Due to the structural similarities with pyrimidine, these compounds have the potential to disrupt processes related to DNA replication. mdpi.com Studies on various 5-substituted-1,3,4-thiadiazol-2-amines have demonstrated that these molecules are avid binders to DNA. researchgate.net Spectroscopic and fluorescence studies have been employed to investigate these interactions, revealing that derivatives can bind to Calf Thymus DNA (CT-DNA), potentially through groove binding or intercalation. researchgate.netresearchgate.net

Furthermore, gel electrophoresis studies have shown that some 1,3,4-thiadiazole-2-amine derivatives can induce DNA cleavage, particularly in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net While direct studies detailing the interaction of N,5-dimethyl-1,3,4-thiadiazol-2-amine with DNA or RNA are not extensively documented in the reviewed literature, the established activity of the core structure suggests it may possess similar capabilities. The interaction is often spontaneous and significant, as suggested by theoretical and experimental results for related compounds. mdpi.com